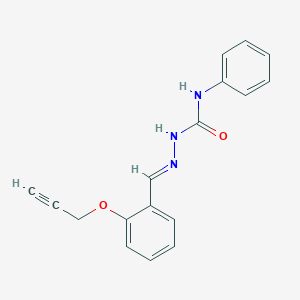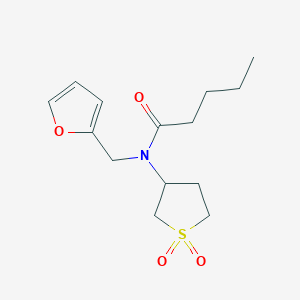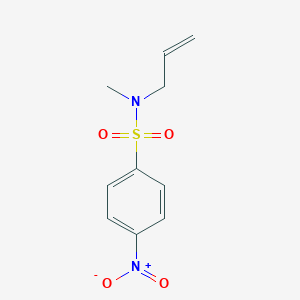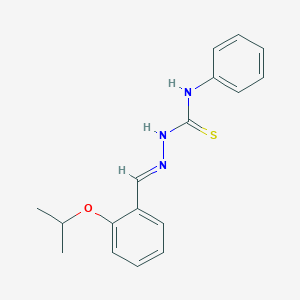![molecular formula C22H27N3O B241408 2-METHYL-N-{3-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE](/img/structure/B241408.png)
2-METHYL-N-{3-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-N-{3-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 2-METHYL-N-{3-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE involves several steps. The general synthetic route includes the formation of the benzimidazole core, followed by the introduction of the propyl and propanamide groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
2-METHYL-N-{3-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial and anticancer agent. In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
作用机制
The mechanism of action of 2-METHYL-N-{3-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis .
相似化合物的比较
2-METHYL-N-{3-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}PROPANAMIDE can be compared with other benzimidazole derivatives such as 2-methylacetylfentanyl and 2-methylmethoxyacetylfentanyl. These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific propyl and propanamide groups, which may confer distinct biological properties .
属性
分子式 |
C22H27N3O |
|---|---|
分子量 |
349.5 g/mol |
IUPAC 名称 |
2-methyl-N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]propanamide |
InChI |
InChI=1S/C22H27N3O/c1-16(2)22(26)23-15-9-14-21-24-19-12-7-8-13-20(19)25(21)17(3)18-10-5-4-6-11-18/h4-8,10-13,16-17H,9,14-15H2,1-3H3,(H,23,26) |
InChI 键 |
SDZSWHQQNYNSQY-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B241327.png)
![3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)
![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)



![3-(4-Butoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241352.png)
![3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B241356.png)
![2-[(4-Chlorophenyl)sulfonyl]-3-(3,4-dichlorophenyl)acrylonitrile](/img/structure/B241357.png)
![2-(2-hydroxyethyl)-1',7-dimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B241364.png)

![2,2,2-trichloro-N-[6-(1-piperidinyl)-4-pyrimidinyl]acetamide](/img/structure/B241368.png)
